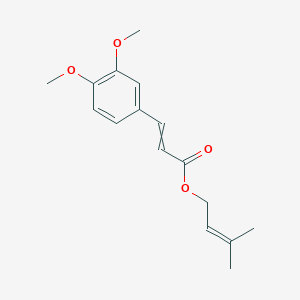

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Description

3-Methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is a cinnamate ester derivative characterized by a 3-methylbut-2-enyl (prenyl) ester group linked to a 3-(3,4-dimethoxyphenyl)acryloyl moiety. Its molecular formula is C₁₄H₁₆O₄ (MW: 248.27 g/mol), with an (E)-configured double bond in the acryloyl chain . This compound is structurally related to natural prenylated phenolics but differs in substituent patterns and ester chain length.

Properties

IUPAC Name |

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-12(2)9-10-20-16(17)8-6-13-5-7-14(18-3)15(11-13)19-4/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITNXSGLLFVELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40761002 | |

| Record name | 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40761002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101429-87-2 | |

| Record name | 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40761002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde with a suitable compound in an aqueous/ethanolic solution in the presence of potassium hydroxide . The reaction yields the desired product as a yellow crystalline solid with a melting point of 120–122 °C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are influenced by its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) reduce polarity compared to hydroxylated analogs like prenyl caffeate, altering solubility and radical scavenging capacity .

- Structural Complexity: Cyclopentanone-linked analogs (e.g., 3e in ) and dimethomorph exhibit higher molecular weights and distinct biological targets due to additional functional groups.

Antioxidant Activity

- Hydroxylated Analogs: Prenyl caffeate (3,4-dihydroxyphenyl) demonstrates potent free radical scavenging due to phenolic -OH groups, which donate hydrogen atoms to neutralize radicals .

- Methoxy-Substituted Analogs: The target compound and methyl 3,4-dimethoxycinnamate () show moderate antioxidant activity, as methoxy groups are less effective in radical quenching. However, derivatives like 3e (cyclopentanone-linked dimethoxy acryloyl) exhibit enhanced activity due to extended conjugation .

Enzyme Inhibition

- Tyrosinase Inhibition : Compound 3e (dimethoxy-substituted) showed IC₅₀ = 12.3 μM , comparable to kojic acid, attributed to its planar structure and methoxy interactions with the enzyme active site .

- ACE Inhibition : Hydroxylated analogs (e.g., 3d in , 3,4-dihydroxyphenyl) are superior ACE inhibitors (IC₅₀ = 8.7 μM ), likely due to hydrogen bonding with catalytic residues.

- HIV-1 Protease Inhibition: The dimethoxy derivative 2e (cyclopentanone-linked) displayed IC₅₀ = 9.5 μM, suggesting methoxy groups may enhance hydrophobic interactions with the protease .

Cytotoxicity

Structure-Activity Relationship (SAR) Insights

Methoxy vs. Hydroxyl Groups : Methoxy substitution reduces antioxidant potency but improves metabolic stability and lipophilicity, favoring CNS penetration .

Ester Chain Length : Prenyl esters (C₅) enhance bioavailability compared to methyl esters due to increased lipid solubility .

Conjugation and Planarity: Extended conjugation (e.g., cyclopentanone-linked 3e) improves tyrosinase and protease inhibition by facilitating π-π stacking with enzyme pockets .

Biological Activity

3-Methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate, also known by its CAS number 101429-87-2, is an organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H20O4

- Molecular Weight : 276.328 g/mol

- LogP : 3.226 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 44.76 Ų

These properties suggest that the compound may have good membrane permeability, which is often a prerequisite for biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, particularly in the areas of anti-inflammatory and anticancer effects. Below are summarized findings from diverse studies.

Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Antioxidant Effects

The compound also shows significant antioxidant activity, as evidenced by its ability to scavenge free radicals in various assays. This property is critical for reducing oxidative stress, which is linked to numerous chronic diseases .

Data Table: Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis confirmed increased apoptotic cell populations compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.